molecular formula C19H21NO4 B267035 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Katalognummer B267035
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: SAADPJNFODSWLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to modulate the function of other immune cells, such as T-cells and dendritic cells, which play a critical role in the immune response.
Biochemical and Physiological Effects:
2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the inhibition of tumor growth. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in autoimmune diseases and inflammatory disorders. 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to improve the survival and function of regulatory T-cells, which play a critical role in maintaining immune homeostasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development. However, one of the limitations of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have limited efficacy in patients with mutations in the BTK gene, which can lead to resistance to BTK inhibitors.

Zukünftige Richtungen

There are several future directions for the development of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. One potential direction is the combination of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway or the anti-CD20 antibody rituximab, to enhance its efficacy. Another direction is the development of biomarkers to identify patients who are most likely to benefit from 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. In addition, the evaluation of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in combination with immunotherapy, such as checkpoint inhibitors, is an area of active research. Finally, the development of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide for the treatment of other diseases, such as multiple sclerosis and Sjogren's syndrome, is an area of interest.

Synthesemethoden

The synthesis of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, including the reaction of 2-aminobenzamide with 2-(tetrahydro-2-furanylmethoxy)phenylboronic acid, followed by the reaction with methyl iodide and purification through chromatography. The final product is a white crystalline solid with a molecular weight of 395.48 g/mol.

Wissenschaftliche Forschungsanwendungen

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications. In preclinical studies, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), and inflammatory disorders, such as psoriasis and inflammatory bowel disease (IBD).

Eigenschaften

Produktname

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Molekularformel

C19H21NO4

Molekulargewicht

327.4 g/mol

IUPAC-Name

2-methoxy-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C19H21NO4/c1-22-17-10-4-2-8-15(17)19(21)20-16-9-3-5-11-18(16)24-13-14-7-6-12-23-14/h2-5,8-11,14H,6-7,12-13H2,1H3,(H,20,21)

InChI-Schlüssel

SAADPJNFODSWLP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC3CCCO3

Kanonische SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.